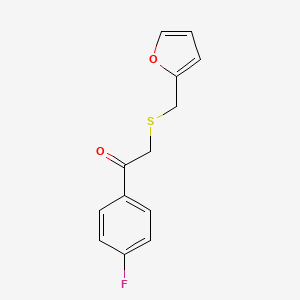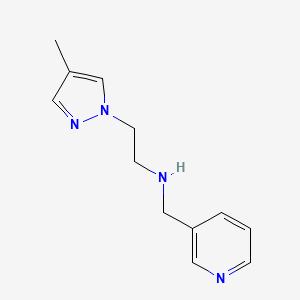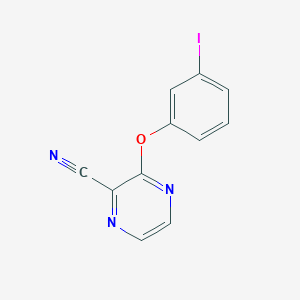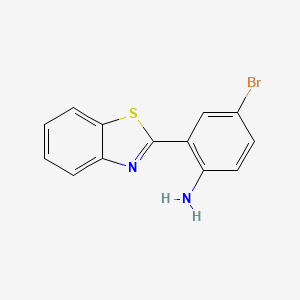
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one is a synthetic organic compound that features a chlorophenyl group, a tetrazole ring, and a thioether linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Thioether Formation: The thioether linkage is formed by reacting the tetrazole with a suitable thiol compound.
Final Coupling: The chlorophenyl group is introduced through a coupling reaction, often using a halogenated precursor and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving tetrazole and thioether groups.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and thioether linkage are often involved in hydrogen bonding and hydrophobic interactions, respectively.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethane: Lacks the ketone group.
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-sulfone: Contains a sulfone group instead of a thioether.
Uniqueness
1-(3-Chlorophenyl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not found in similar compounds.
Properties
Molecular Formula |
C10H9ClN4OS |
|---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C10H9ClN4OS/c1-15-10(12-13-14-15)17-6-9(16)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |
InChI Key |
UPAISKMOKXBFMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide](/img/structure/B14915098.png)
![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)


![2-[(Z)-4-Fluoro-phenylimino]-3-methyl-thiazolidin-4-one](/img/structure/B14915145.png)


![2-({[(4-Bromo-2-methylphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B14915161.png)
![(E,6R)-6-[(10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14915168.png)

